molecular formula C22H25N3O5 B15184253 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate CAS No. 85187-83-3

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate

Cat. No.: B15184253
CAS No.: 85187-83-3
M. Wt: 411.5 g/mol
InChI Key: PHYFCAJASOJAJM-UHFFFAOYSA-N
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Description

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate is a complex organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a hydrazono group and a methoxyphenyl group attached to an indolium core. The presence of the hydrogen oxalate counterion adds to its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate typically involves a multi-step process. One common method starts with the preparation of the hydrazono intermediate by reacting 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then condensed with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst to form the desired indolium salt. The final step involves the addition of oxalic acid to form the hydrogen oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the hydrazono group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the indolium core can interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison

Compared to similar compounds, 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium hydrogen oxalate is unique due to its combination of a hydrazono group and an indolium core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

85187-83-3

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine

InChI

InChI=1S/C20H23N3O.C2H2O4/c1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;3-1(4)2(5)6/h5-12,14H,13H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

PHYFCAJASOJAJM-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.C(=O)(C(=O)[O-])O

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.C(=O)(C(=O)[O-])O

Origin of Product

United States

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